
2,2-Dimethylchromane-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylchromane-4,6-diamine is a chemical compound belonging to the chromane family Chromanes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchromane-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylchromene with ammonia or amines in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2,2-Dimethylchromane-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols; often requires the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted chromane derivatives with varied functional groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to its ability to disrupt microbial cell walls.
Medicine: Studied for its anti-inflammatory and anticancer properties, showing promise in preclinical trials.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2,2-Dimethylchromane-4,6-diamine exerts its effects is primarily through the interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In anti-inflammatory applications, it inhibits the expression of pro-inflammatory cytokines like TNF-α by modulating signaling pathways.
相似化合物的比较
2,2-Dimethylchromene: Shares a similar core structure but lacks the amino groups, leading to different reactivity and applications.
Chroman-4-one: Another chromane derivative with a ketone group, known for its diverse pharmacological activities.
2,2-Dimethylchromane-6-carboxamide: A derivative with a carboxamide group, showing potent anti-inflammatory properties.
Uniqueness: 2,2-Dimethylchromane-4,6-diamine stands out due to its dual amino groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other chromane derivatives.
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,4-dihydrochromene-4,6-diamine |
InChI |
InChI=1S/C11H16N2O/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,12-13H2,1-2H3 |
InChI 键 |
FYCCFZCOLQCEAC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


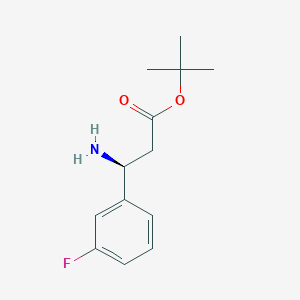
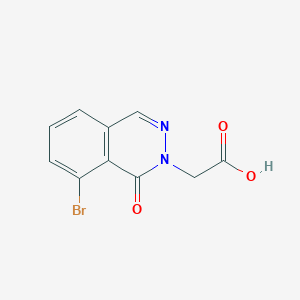
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
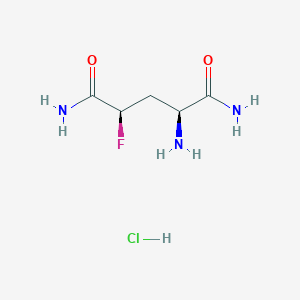
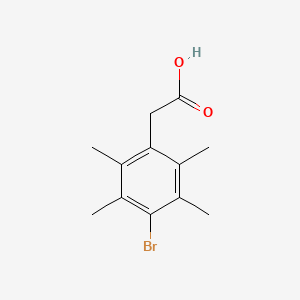
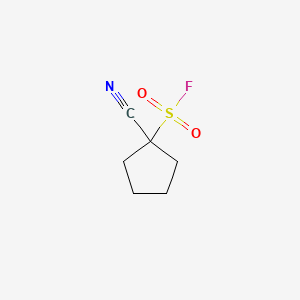
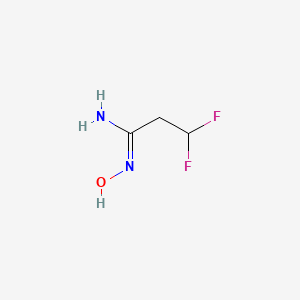

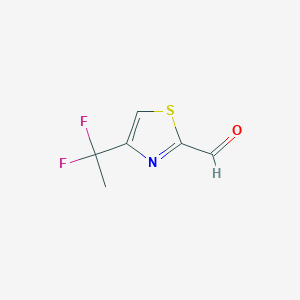

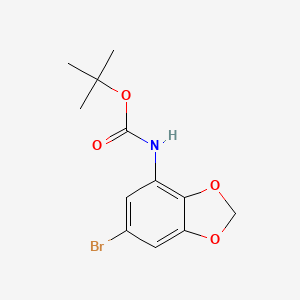

![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
